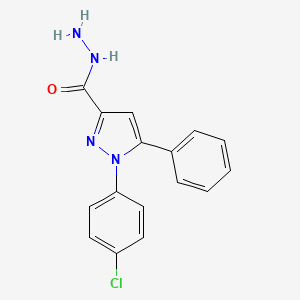![molecular formula C14H20N4 B14553626 3-Octylpyrido[3,2-E][1,2,4]triazine CAS No. 62188-83-4](/img/structure/B14553626.png)
3-Octylpyrido[3,2-E][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octylpyrido[3,2-E][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a pyridine ring fused with a triazine ring and an octyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octylpyrido[3,2-E][1,2,4]triazine typically involves the condensation of appropriate precursors. One common method involves the reaction of pyridine derivatives with triazine precursors under controlled conditions. For instance, the condensation of α-imino esters with isonitrosoacetophenone hydrazones has been reported to yield 1,2,4-triazine derivatives . The reaction conditions often include the use of catalysts such as dicationic molten salts, which facilitate the formation of the desired triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free conditions or green solvents like ethanol are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Octylpyrido[3,2-E][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can introduce various functional groups onto the triazine ring .
Scientific Research Applications
3-Octylpyrido[3,2-E][1,2,4]triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Octylpyrido[3,2-E][1,2,4]triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
3-Octylpyrido[3,2-E][1,2,4]triazine can be compared with other similar compounds, such as:
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds also contain a triazine ring fused with a pyridine ring but differ in the substituents attached.
2,5-Di(het)arylpyridines: These compounds are synthesized using similar triazine methodologies and exhibit different photophysical properties.
The uniqueness of this compound lies in its specific structure and the presence of the octyl group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
62188-83-4 |
|---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.34 g/mol |
IUPAC Name |
3-octylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C14H20N4/c1-2-3-4-5-6-7-10-13-16-12-9-8-11-15-14(12)18-17-13/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
FVDPZCCLYIEMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC2=C(N=CC=C2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyldibenzo[b,d]furan-3-carboxamide](/img/structure/B14553548.png)



![Diethyl [anilino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14553571.png)
![O-[(Pyridin-3-yl)methyl] (4-nitrophenyl)carbamothioate](/img/structure/B14553578.png)






![(9H-Pyrido[2,3-b]indole-2,4-diyl)bis(phenylmethanone)](/img/structure/B14553611.png)

